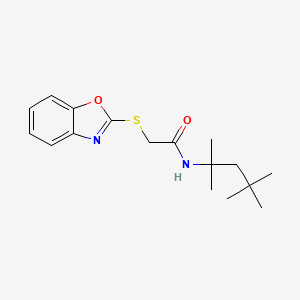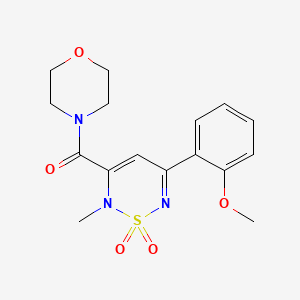![molecular formula C19H16FNO2 B4731689 N-[2-(2-fluorophenoxy)ethyl]-1-naphthamide](/img/structure/B4731689.png)
N-[2-(2-fluorophenoxy)ethyl]-1-naphthamide
Vue d'ensemble
Description
N-[2-(2-fluorophenoxy)ethyl]-1-naphthamide, also known as FEN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FEN is a synthetic compound that belongs to the class of naphthamides, which are known for their diverse biological activities. FEN has been reported to exhibit promising pharmacological properties, including antitumor, anti-inflammatory, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-1-naphthamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems. This compound has been shown to bind to the serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. This compound has also been shown to enhance the activity of the glutamate receptor, which is involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound has been reported to induce apoptosis in cancer cells, inhibit inflammation, and reduce pain. This compound has also been shown to modulate the activity of various neurotransmitter systems, which can lead to changes in mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-fluorophenoxy)ethyl]-1-naphthamide has several advantages for use in lab experiments. This compound is a synthetic compound, which means that it can be produced in large quantities with high purity. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has some limitations for use in lab experiments. This compound has low water solubility, which can make it difficult to dissolve in physiological buffers. This compound also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-[2-(2-fluorophenoxy)ethyl]-1-naphthamide. One area of research is the development of this compound derivatives with improved pharmacological properties, such as increased water solubility and longer half-life. Another area of research is the investigation of the mechanisms underlying the effects of this compound on neurotransmitter systems, which could lead to the development of new drugs for the treatment of mood disorders and cognitive impairments. Finally, the potential applications of this compound in the field of oncology warrant further investigation, particularly in the development of new anticancer drugs.
Applications De Recherche Scientifique
N-[2-(2-fluorophenoxy)ethyl]-1-naphthamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain management drugs.
In pharmacology, this compound has been studied for its effects on the central nervous system. This compound has been reported to modulate the activity of various neurotransmitter receptors, including the serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
In neuroscience, this compound has been studied for its potential as a tool to investigate the mechanisms underlying learning and memory. This compound has been shown to enhance long-term potentiation, a cellular process that is thought to underlie learning and memory. This compound has also been shown to improve cognitive performance in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2/c20-17-10-3-4-11-18(17)23-13-12-21-19(22)16-9-5-7-14-6-1-2-8-15(14)16/h1-11H,12-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXQTOCDUQVGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCOC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate](/img/structure/B4731613.png)


![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4731629.png)

![1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4731662.png)
![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4731679.png)
![3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4731685.png)




![2-chloro-N-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4731716.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-N'-(4-bromo-2-chlorophenyl)urea](/img/structure/B4731719.png)
